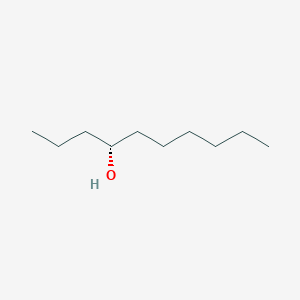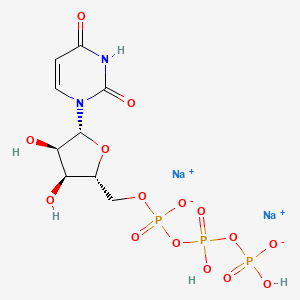
Uridine-13C9, 15N2-5 triphosphate sodi U
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-13C9, 15N2-5 triphosphate sodium salt is a labeled nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of uridine triphosphate, where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. The labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-13C9, 15N2-5 triphosphate sodium salt typically involves the incorporation of isotopically labeled precursors into the uridine triphosphate molecule. The process begins with the synthesis of labeled uridine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often include the use of specific enzymes or chemical reagents to facilitate the phosphorylation steps .
Industrial Production Methods
Industrial production of Uridine-13C9, 15N2-5 triphosphate sodium salt involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to incorporate the isotopic labels efficiently while maintaining the integrity of the nucleotide structure. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions
Uridine-13C9, 15N2-5 triphosphate sodium salt can undergo various chemical reactions, including:
Phosphorylation and Dephosphorylation: These reactions are crucial for the compound’s role in nucleotide metabolism.
Hydrolysis: The triphosphate group can be hydrolyzed to produce uridine monophosphate and diphosphate derivatives.
Substitution Reactions: The uridine base can participate in substitution reactions, altering its functional groups
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as kinases and phosphatases for phosphorylation and dephosphorylation, respectively. Hydrolysis reactions may require acidic or basic conditions, while substitution reactions often involve nucleophilic reagents .
Major Products
The major products formed from these reactions include various phosphorylated forms of uridine, such as uridine monophosphate and uridine diphosphate, as well as modified uridine derivatives resulting from substitution reactions .
科学的研究の応用
Uridine-13C9, 15N2-5 triphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to investigate nucleotide synthesis and degradation pathways.
Biology: Employed in studies of RNA synthesis and processing, as well as in the investigation of nucleotide interactions with proteins and other biomolecules.
Medicine: Utilized in research on antiviral and anticancer therapies, where nucleotide analogs play a role in inhibiting viral replication and cancer cell proliferation.
Industry: Applied in the development of diagnostic assays and therapeutic agents, leveraging its labeled isotopes for precise detection and quantification
作用機序
The mechanism of action of Uridine-13C9, 15N2-5 triphosphate sodium salt involves its incorporation into RNA molecules during transcription. The labeled isotopes allow for the tracking of nucleotide incorporation and the study of RNA synthesis dynamics. The compound interacts with RNA polymerase and other transcription machinery, providing insights into the molecular mechanisms of gene expression .
類似化合物との比較
Uridine-13C9, 15N2-5 triphosphate sodium salt can be compared with other labeled nucleotide analogs, such as:
- Cytidine-13C9, 15N3-5 triphosphate sodium salt
- Adenosine-13C10, 15N5-5 triphosphate sodium salt
- Uridine-15N2-5 monophosphate sodium salt
These compounds share similar applications in metabolic and molecular biology studies but differ in their specific labeling patterns and nucleotide bases. The unique labeling of Uridine-13C9, 15N2-5 triphosphate sodium salt makes it particularly useful for studies focused on uridine metabolism and RNA synthesis .
特性
分子式 |
C9H13N2Na2O15P3 |
|---|---|
分子量 |
528.10 g/mol |
IUPAC名 |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChIキー |
JFXKPFPIFSFLOU-WFIJOQBCSA-L |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


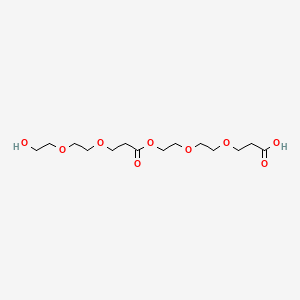
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
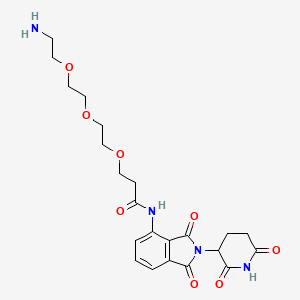
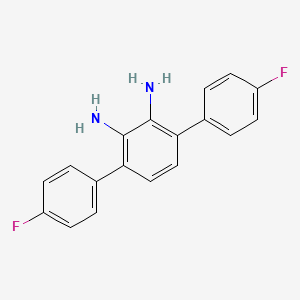
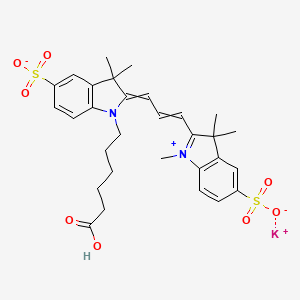
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
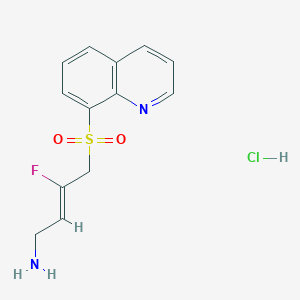
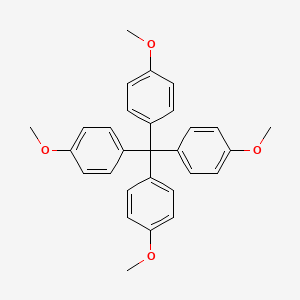
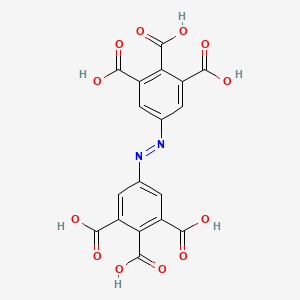
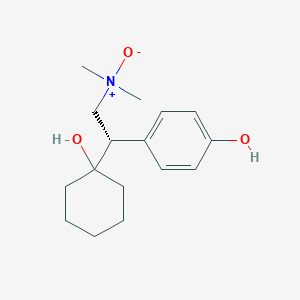
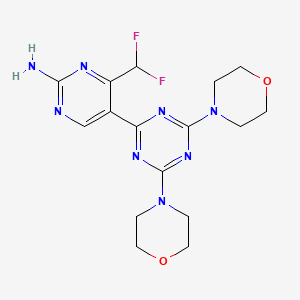
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
